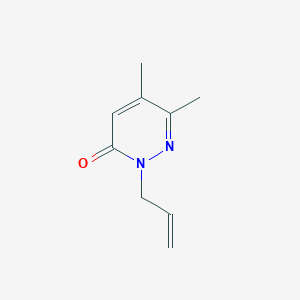
5,6-Dimethyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,6-Dimethyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one, also known as DMPD, is a chemical compound that belongs to the pyridazine family. This compound has been extensively studied due to its potential applications in various scientific fields.
Scientific Research Applications
Synthesis of Heterocyclic Derivatives :
- The compound has been utilized in the synthesis of new pyridazines and pyridazinones, which are significant in the development of various heterocyclic compounds. These syntheses involve reactions with different chemicals to yield diverse structural derivatives (Sayed, Khalil, Ahmed, & Raslan, 2002).
Catalytic Reactions for Derivative Formation :
- The compound has been used in palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. These reactions produce various derivatives like tetrahydropyridinediones, which have potential applications in synthetic chemistry (Bacchi et al., 2005).
Anticonvulsant and Muscle Relaxant Activities :
- Derivatives of the compound have shown promising results in anticonvulsant and muscle relaxant activities, indicating potential applications in medicinal chemistry and pharmacology (Sharma, Verma, Sharma, & Prajapati, 2013).
Histamine H₃ Receptor Inverse Agonists :
- Derivatives of this compound have been identified as potent histamine H₃ receptor inverse agonists, offering insights into novel therapeutic agents for treating disorders like narcolepsy (Hudkins et al., 2012).
Structural Characterization and Synthesis Techniques :
- The compound has been a subject of study in the context of its synthesis and structural characterization, contributing to the understanding of its properties and potential applications in chemical synthesis (Chen, Ye, & Hu, 2012).
Reactions with Various Bromides :
- Research has explored the reactions of the compound with different bromides, leading to the synthesis of new chemical entities. These studies are crucial for the expansion of synthetic methodologies in organic chemistry (Elokhina et al., 2006).
Antioxidant and Anti-Inflammatory Activities :
- Novel pyrimidine derivatives of the compound have been synthesized and investigated for antioxidant and anti-inflammatory activities, suggesting potential applications in the development of new therapeutic agents (Bhalgat et al., 2014).
Antimicrobial Activity :
- The compound's derivatives, such as pyrazolo[3,4-d]pyridazines, have shown antimicrobial properties, indicating their potential use in developing new antimicrobial agents (Zaki, Sayed, & Elroby, 2016).
properties
IUPAC Name |
5,6-dimethyl-2-prop-2-enylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-4-5-11-9(12)6-7(2)8(3)10-11/h4,6H,1,5H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXPUCWOOGIEPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N=C1C)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

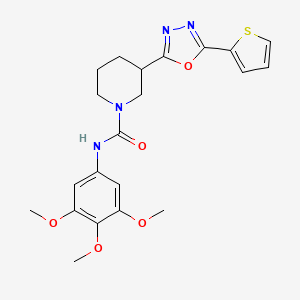
![N-([2,3'-bifuran]-5-ylmethyl)cyclopentanecarboxamide](/img/structure/B2402752.png)


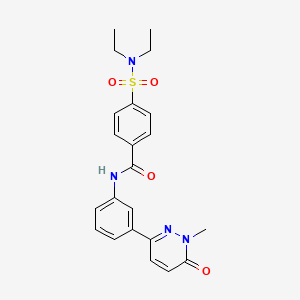
![N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]but-2-ynamide](/img/structure/B2402758.png)
![1,3-dimethyl-5-((4-nitrobenzyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2402759.png)
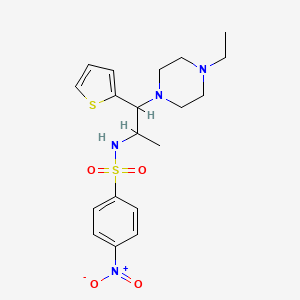
![2-(3,5-dimethylisoxazole-4-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2402763.png)
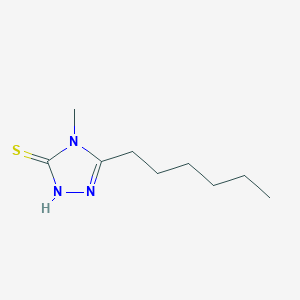

![N-(1-cyanocyclohexyl)-N-methyl-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide](/img/structure/B2402767.png)

![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-thiophen-3-ylethanone](/img/structure/B2402773.png)